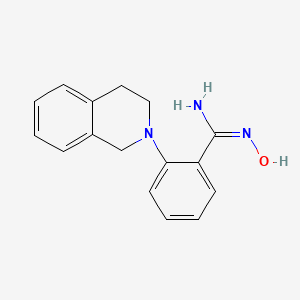
(1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-imidazol-2-yl)methanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-imidazol-2-yl)methanamine hydrochloride is a chemical compound that features an imidazole ring substituted with a trimethylsilyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-imidazol-2-yl)methanamine hydrochloride typically involves the reaction of 2-(trimethylsilyl)ethanol with an imidazole derivative under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
(1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-imidazol-2-yl)methanamine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and bases (e.g., sodium hydride). Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction reactions may produce simpler imidazole compounds .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-imidazol-2-yl)methanamine hydrochloride is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound can be used as a probe to study enzyme activity and protein interactions. Its ability to interact with biological molecules makes it a useful tool in biochemical assays .
Medicine
Its imidazole ring is a common motif in many pharmaceutical compounds, suggesting potential for drug development .
Industry
In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial processes .
Mecanismo De Acción
The mechanism of action of (1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-imidazol-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and other biomolecules, influencing their activity. This interaction can modulate enzyme activity, protein function, and other biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
- (1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine
- (1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-indazol-5-amine)
- (1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-imidazol-4-yl)methanamine
Uniqueness
What sets (1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-imidazol-2-yl)methanamine hydrochloride apart from similar compounds is its specific substitution pattern on the imidazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry .
Propiedades
Fórmula molecular |
C10H22ClN3OSi |
|---|---|
Peso molecular |
263.84 g/mol |
Nombre IUPAC |
[1-(2-trimethylsilylethoxymethyl)imidazol-2-yl]methanamine;hydrochloride |
InChI |
InChI=1S/C10H21N3OSi.ClH/c1-15(2,3)7-6-14-9-13-5-4-12-10(13)8-11;/h4-5H,6-9,11H2,1-3H3;1H |
Clave InChI |
FQCRSUQOMHZSHK-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)CCOCN1C=CN=C1CN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-Methoxy-4-nitro-7h-furo[3,2-g]chromen-7-one](/img/structure/B11853415.png)


![N-[(Z)-dimethylaminomethylideneamino]-6-(dimethylaminomethylideneamino)pyridine-2-carboxamide](/img/structure/B11853421.png)
![Phenyl(1-oxa-4,9-diazaspiro[5.5]undecan-4-yl)methanone](/img/structure/B11853425.png)







![7-Bromo-4-chloro-2-methylthieno[3,2-d]pyrimidine](/img/structure/B11853486.png)

